molecular formula C12H9F3N2 B8770798 3-Phenyl-4-(trifluoromethyl)pyridin-2-amine

3-Phenyl-4-(trifluoromethyl)pyridin-2-amine

Cat. No.: B8770798
M. Wt: 238.21 g/mol
InChI Key: YTBVSCXMWFXHAI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-4-(trifluoromethyl)pyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used

Properties

Molecular Formula

C12H9F3N2

Molecular Weight

238.21 g/mol

IUPAC Name

3-phenyl-4-(trifluoromethyl)pyridin-2-amine

InChI

InChI=1S/C12H9F3N2/c13-12(14,15)9-6-7-17-11(16)10(9)8-4-2-1-3-5-8/h1-7H,(H2,16,17)

InChI Key

YTBVSCXMWFXHAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CN=C2N)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

50 g of 5-ethoxy-3-hydroxy-2-phenyl-3-trifluoromethylpent-4-enenitrile were mixed with 600 g of aqueous ammonia (25%), and the resulting mixture was heated to 125° C. in an autoclave for 24 h. Subsequently, the reaction mixture was cooled and the resulting biphasic mixture was extracted repeatedly with dichloromethane. The combined organic phases were concentrated by rotary evaporation and the product was subsequently recrystallized from heptane. 24.1 g of 3-phenyl-4-trifluoromethylpyridin-2-ylamine (52% over both stages) were thus isolated.
Name
5-ethoxy-3-hydroxy-2-phenyl-3-trifluoromethylpent-4-enenitrile
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
600 g
Type
reactant
Reaction Step One

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